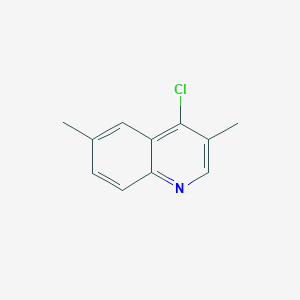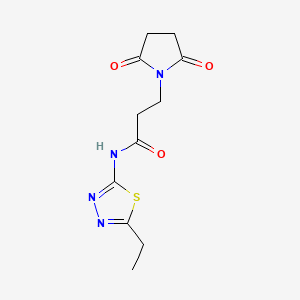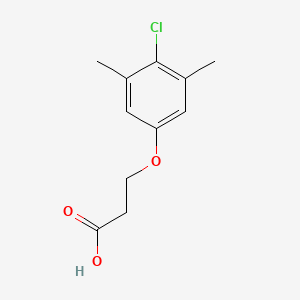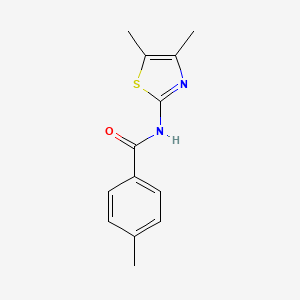
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine est un composé organique caractérisé par la présence d'un groupe difluorophényle et d'un fragment isopropoxyéthanamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 2,5-difluorobenzène et l'isopropylamine.
Conditions de réaction : La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse. Une méthode courante implique l'utilisation d'une base telle que l'hydrure de sodium (NaH) pour déprotoner l'amine, suivie d'une substitution nucléophile par le 2,5-difluorobenzène.
Purification : Le produit est purifié par des techniques telles que la recristallisation ou la chromatographie sur colonne afin d'obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Dans un cadre industriel, la production de 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de systèmes automatisés assure un contrôle précis des paramètres de réaction, ce qui permet d'obtenir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃), conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) pour produire des amines ou des alcools.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des atomes de fluor, où des nucléophiles tels que les ions hydroxyde (OH⁻) ou les amines remplacent les atomes de fluor.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Ions hydroxyde (OH⁻), amines
Principaux produits formés
Oxydation : Cétones, acides carboxyliques
Réduction : Amines, alcools
Substitution : Dérivés hydroxylés ou aminés
Applications de la recherche scientifique
Le 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : Le composé est étudié pour son potentiel dans la création de nouveaux matériaux ayant des propriétés électroniques uniques.
Études biologiques : Il sert de sonde dans les tests biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Applications industrielles : Le composé est utilisé dans le développement d'agrochimiques et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe difluorophényle améliore l'affinité de liaison par des interactions hydrophobes, tandis que le fragment isopropoxyéthanamine facilite les liaisons hydrogène et les interactions électrostatiques. Ces interactions modulent l'activité des molécules cibles, conduisant aux effets biologiques ou chimiques souhaités.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the isopropoxyethanamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2,4-Difluorophényl)-2-isopropoxyéthanamine
- 2-(2,6-Difluorophényl)-2-isopropoxyéthanamine
- 2-(2,5-Dichlorophényl)-2-isopropoxyéthanamine
Unicité
Le 2-(2,5-Difluorophényl)-2-isopropoxyéthanamine est unique en raison du positionnement spécifique des atomes de fluor sur le cycle phényle, ce qui influence sa réactivité chimique et ses propriétés de liaison. La présence du groupe isopropoxyéthanamine le distingue en outre en fournissant des sites supplémentaires d'interaction avec les cibles moléculaires, ce qui améliore sa polyvalence dans diverses applications.
Propriétés
Formule moléculaire |
C11H15F2NO |
|---|---|
Poids moléculaire |
215.24 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3 |
Clé InChI |
XVBJFFJOMWMDJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CN)C1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)

![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)

![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)


